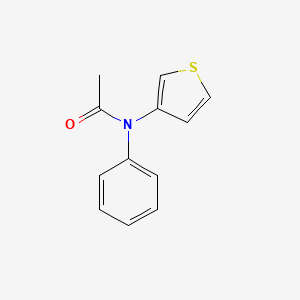

N-Phenyl-N-thiophen-3-yl-acetamide

Description

N-Phenyl-N-thiophen-3-yl-acetamide is a substituted acetamide featuring a phenyl group and a thiophen-3-yl moiety attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol.

Properties

Molecular Formula |

C12H11NOS |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

N-phenyl-N-thiophen-3-ylacetamide |

InChI |

InChI=1S/C12H11NOS/c1-10(14)13(12-7-8-15-9-12)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

FQIOFPYHAKTQFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=CSC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Key structural variations among acetamide derivatives include substituent identity, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Acetamides

Key Observations :

- Substituent Position : Thiophen-3-yl in the target compound vs. thiophen-2-yl in alters conjugation and steric effects.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF₃ in ) enhance polarity and reactivity compared to the purely aromatic substituents in the target compound.

- Heterocycles : Thiazole () introduces nitrogen, increasing hydrogen-bonding capacity relative to sulfur-only thiophene.

Key Observations :

- EDC Coupling : Widely used for amide bond formation, yielding >75% in dichlorophenyl-thiazole derivatives .

- Acyl Chlorides : Employed in thiophene-based acetamides (), though yields are unreported.

- Trifluoroacetic Anhydride (TFAA) : Used in indole acetamides for activating intermediates .

Physicochemical Properties

Melting points and hydrogen-bonding patterns are influenced by substituent electronegativity and crystal packing.

Table 3: Physicochemical Properties

*Hypothetical data based on structural analogs.

†Estimated range.

Key Observations :

- Hydrogen Bonding : Thiazole-containing acetamides form robust R₂²(8) motifs via N–H···N interactions, enhancing crystal stability .

- Melting Points: Dichlorophenyl-thiazole derivatives exhibit higher melting points (~490 K) due to stronger intermolecular forces compared to non-halogenated analogs.

Structural and Electronic Insights

- Thiophene vs. Thiazole : Thiophene’s sulfur atom contributes to π-electron delocalization, while thiazole’s nitrogen enhances polarity and hydrogen-bonding capacity .

- Substituent Effects : Electron-withdrawing groups (Cl, CF₃) increase acetamide reactivity in electrophilic substitutions or metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.